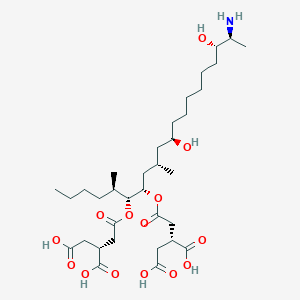

Fumonisin B3

Übersicht

Beschreibung

Fumonisin B3 ist ein Mykotoxin, das von Fusarium-Arten, vor allem Fusarium verticillioides und Fusarium proliferatum, produziert wird. Es ist eines von mehreren Fumonisinen, die häufig in Mais und maisbasierten Produkten vorkommen. Fumonisine sind bekannt für ihre toxischen Wirkungen auf Tiere und Menschen, einschließlich ihrer Karzinogenität und Störung des Sphingolipid-Stoffwechsels .

Wissenschaftliche Forschungsanwendungen

Fumonisin B3 has several scientific research applications, including:

Toxicology Studies: Investigating its toxic effects on animals and humans, particularly its role in disrupting sphingolipid metabolism and causing carcinogenicity.

Biological Research: Studying its effects on cellular processes and pathways, including its impact on intestinal microbiota in broilers.

Analytical Chemistry: Developing and validating methods for the quantitative determination of fumonisins and their metabolites in various matrices.

Wirkmechanismus

Target of Action

Fumonisin B3, like other fumonisins, primarily targets the enzyme ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are essential components of cell membranes and have various biological functions .

Mode of Action

This compound interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal metabolism of sphingolipids, leading to an accumulation of sphinganine and a decrease in complex sphingolipids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . The inhibition of ceramide synthase disrupts the balance of this pathway, leading to a buildup of sphinganine and a decrease in complex sphingolipids . This disruption can affect various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

A study on broiler chickens showed that fumonisin b1, b2, and b3 and their hydrolyzed metabolites can be detected in feed and excreta . This suggests that these compounds can be absorbed, metabolized, and excreted, but more research is needed to understand the ADME properties of this compound.

Result of Action

The disruption of sphingolipid metabolism by this compound can lead to various cellular effects. For instance, it can cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of markers for endoplasmic reticulum (ER) stress . The toxicity potency rank is FB1 > FB2 >> FB3 .

Action Environment

This compound, along with other fumonisins, are commonly found in food and feed, particularly in corn contaminated with Fusarium species . The presence of these toxins in the diet can pose a serious threat to both human and animal health . The extent of their action, efficacy, and stability can be influenced by various environmental factors, including the conditions of growth and storage of the contaminated food or feed .

Biochemische Analyse

Biochemical Properties

Fumonisin B3 plays a significant role in biochemical reactions. It disrupts sphingolipid metabolism, leading to a variety of toxic effects . It interacts with enzymes such as ceramide synthase , and its inhibition is the key molecular mechanism underlying its toxicological effects .

Cellular Effects

This compound has various effects on cells and cellular processes. It can cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of expression of markers for endoplasmic reticulum (ER) stress . It also significantly affects the intestinal microbiota .

Molecular Mechanism

The molecular mechanism of this compound involves disruption of sphingolipid metabolism, induction of oxidative stress, activation of endoplasmic reticulum (ER) stress and MAPKs, modulation of autophagy, and alteration of DNA methylation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects. An accurate, reliable, and specific method was developed for the quantitative determination of this compound and its hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of this compound over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Exposure to this compound or its hydrolyzed forms could induce growth retardation, tissue damage, and imbalance of intestinal microbiota in broilers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by plants or microorganisms into modified fumonisin . The major metabolic pathways of this compound are hydrolysis, acylation, and transamination .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Fumonisin B3 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Extraktion und Reinigung der Verbindung aus Mais-Kulturen beinhalten, die mit Fusarium moniliforme beimpft wurden. Der Prozess umfasst typischerweise:

Extraktion: Verwendung einer Lösungsmittelmischung aus Acetonitril und Wasser (50:50, v/v) zur Extraktion der gezielten Fumonisine.

Reinigung: Einsatz von MAX-Kartuschen zur Reinigung.

Chromatographische Trennung: Anwendung chromatographischer präparativer Verfahren auf einer Unitary C18-Säule und einer SB-CN-Säule, um andere Störstoffe zu eliminieren und hochreine Verbindungen zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet den großtechnischen Anbau von Fusarium-Arten auf Maissubstraten, gefolgt von Extraktion und Reinigung unter Verwendung ähnlicher Verfahren wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und stellt sicher, dass die Verbindung für weitere Forschung und Anwendung geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fumonisin B3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Umwandlung in hydrolysiertes this compound (HFB3) unter alkalischen Bedingungen.

Oxidation und Reduktion: Diese Reaktionen können die in der Molekül vorhandenen funktionellen Gruppen modifizieren und ihre biologische Aktivität beeinflussen.

Häufige Reagenzien und Bedingungen

Alkalische Hydrolyse: Verwendung starker Anionenaustauscher-Adsorbentien (MAX) zur Bestimmung von hydrolysierten Fumonisinen.

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat für Oxidationsreaktionen.

Reduktionsmittel: Wie Natriumborhydrid für Reduktionsreaktionen.

Hauptprodukte, die gebildet werden

Hydrolysiertes this compound (HFB3): Wird durch alkalische Hydrolyse gebildet.

Oxidierte und reduzierte Derivate: Abhängig von den verwendeten Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Toxikologische Studien: Untersuchung seiner toxischen Wirkungen auf Tiere und Menschen, insbesondere seine Rolle bei der Störung des Sphingolipid-Stoffwechsels und der Erzeugung von Karzinogenität.

Lebensmittelsicherheit: Überwachung und Kontrolle der Fumonisin-Kontamination in Lebensmitteln und Futtermitteln, um die Sicherheit und die Einhaltung der behördlichen Standards zu gewährleisten.

Biologische Forschung: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und Signalwege, einschließlich seiner Auswirkungen auf die Darmflora von Broilern.

Analytische Chemie: Entwicklung und Validierung von Methoden zur quantitativen Bestimmung von Fumonisinen und ihren Metaboliten in verschiedenen Matrizen.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung der Ceramidsynthase, einem Enzym, das am Sphingolipid-Stoffwechsel beteiligt ist. Diese Hemmung führt zur Anhäufung von Sphinganin und Sphingosin und stört so Zellmembranen und Signalwege. Die Störung des Sphingolipid-Stoffwechsels ist ein Schlüsselfaktor für seine toxikologischen und karzinogenen Wirkungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fumonisin B1: Das stärkste und am häufigsten untersuchte Fumonisin, bekannt für seine starken toxischen Wirkungen.

Fumonisin B2: Ähnlich in Struktur und Toxizität zu Fumonisin B1, aber weniger potent.

Hydrolysierte Fumonisine (HFB1, HFB2, HFB3): Modifizierte Formen von Fumonisinen, die durch Hydrolyse entstehen.

Einzigartigkeit von Fumonisin B3

This compound hat, obwohl es in seiner Struktur Fumonisin B1 und Fumonisin B2 ähnelt, unterschiedliche biologische Aktivitäten und toxikologische Profile. Seine spezifischen Auswirkungen auf den Sphingolipid-Stoffwechsel und seine Rolle bei verschiedenen toxikologischen Ergebnissen machen es zu einer einzigartigen Verbindung für Forschung und Studium .

Eigenschaften

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCRJSQNWHCGOP-STOIETHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422359-85-0, 136379-59-4 | |

| Record name | Fumonisin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422359-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumonisin B3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Which Fusarium species are the major producers of fumonisin B3?

A1: this compound is primarily produced by Fusarium verticillioides and Fusarium proliferatum. [, , ]

Q2: What is the global prevalence of this compound in maize and maize-based products?

A2: this compound, along with other fumonisins, has been detected in maize and maize-based products worldwide. The levels of contamination can vary depending on geographical location, climate conditions, and agricultural practices. [, , , ]

Q3: Have fumonisins been detected in other food sources besides maize?

A3: Yes, while maize is the primary source, fumonisins (FB1, FB2, and FB3) have been reported in other cereals like rice, sorghum, and wheat, although at lower levels. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C34H59NO15 and a molecular weight of 705.82 g/mol. [, ]

Q5: What are the key structural features that differentiate this compound from other B-series fumonisins?

A5: this compound lacks a methyl group at the C-1 terminal of the backbone structure compared to fumonisin B1. It also differs from fumonisin B2 by the presence of a hydroxyl group at C-10. []

Q6: Are there other naturally occurring structural analogues of this compound?

A6: Yes, fumonisin A-series (FA1, FA2, FA3), N-acetyl analogs of the corresponding B-series fumonisins, have been identified. Additionally, C-series fumonisins, which lack the C-1 methyl group present in the B-series, have also been isolated. [, ]

Q7: What analytical techniques are commonly used for detecting and quantifying this compound in food and feed samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), are commonly employed for fumonisin analysis. [, , , , ]

Q8: Are there any rapid on-site detection methods available for this compound?

A8: Yes, immunoaffinity test column (IATC) assays have been developed for the rapid, visual detection of total fumonisins (FB1, FB2, and FB3) in cereal samples. []

Q9: What are the known toxic effects of this compound in animals?

A9: Studies have shown that FB3, similar to other fumonisins, can induce hepatotoxicity and nephrotoxicity in various animal species. [] Chicken embryo models have shown FB1 to be the most toxic, followed by FB2 and then FB3. []

Q10: What is the role of the FUM gene cluster in fumonisin biosynthesis?

A11: The FUM gene cluster in Fusarium species encodes enzymes involved in various steps of fumonisin biosynthesis, including the formation of the tricarballylic ester side chains. []

Q11: Which specific genes in the FUM cluster have been implicated in the formation of tricarballylic esters in fumonisins?

A12: Studies involving gene deletion analysis have revealed that FUM7, FUM10, FUM11, and FUM14 play specific roles in the formation of the tricarballylic esters in fumonisins. []

Q12: Are there any regulatory limits set for this compound levels in food and feed?

A13: Yes, many countries and international organizations have established maximum limits or guidance levels for fumonisins in food and feed to minimize human and animal exposure. [, , ]

Q13: What strategies can be employed to reduce fumonisin contamination in maize?

A14: Good agricultural practices, including proper storage conditions, resistant maize varieties, and biological control methods, can help minimize fungal growth and fumonisin production. []

Q14: What are some key areas for future research on this compound?

A15: * Toxicity Mechanisms: Further research is needed to fully understand the mechanisms of toxicity of FB3 in humans and animals.* Combined Toxicity: Investigating the combined effects of FB3 with other fumonisins and mycotoxins present in food and feed is crucial. [, ]* Mitigation Strategies: Developing more effective and sustainable methods for reducing fumonisin contamination in food and feed is essential. []* Biomarkers of Exposure: Identifying sensitive and specific biomarkers for fumonisin exposure in humans and animals would be beneficial for risk assessment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)

![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)